6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Description
6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexene ring substituted with a benzoyl group at position 6, methyl groups at positions 3 and 4, and a carboxylic acid moiety at position 1.
Properties
IUPAC Name |
6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-10-8-13(14(16(18)19)9-11(10)2)15(17)12-6-4-3-5-7-12/h3-7,13-14H,8-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBMZRJTZGTJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385108 | |
| Record name | 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93015-58-8 | |
| Record name | 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid (CAS No. 93015-58-8) is an organic compound with a molecular formula of . Its structure features a cyclohexene ring substituted with a benzoyl group and two methyl groups, which contribute to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Weight | 258.312 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| LogP | 2.20750 |
| PSA (Polar Surface Area) | 37.300 Ų |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The following sections detail specific findings related to its biological effects.
Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of several derivatives of cyclohexene carboxylic acids. It was found that certain derivatives exhibited significant inhibition of inflammatory markers in vitro. The mechanism was attributed to the modulation of cytokine production and inhibition of the NF-kB pathway, which is crucial in inflammatory responses .
Antimicrobial Activity
Another research focused on the antimicrobial effects of cyclohexene derivatives, including this compound. The compound demonstrated notable activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Studies
- Diuretic and Litholytic Activity : A recent study synthesized esters based on similar structures and evaluated their diuretic and litholytic activities. Some derivatives showed promising results in inhibiting Na+ transport and promoting Cl− transport in renal cells, indicating potential for kidney-related applications .
- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on MDCK cells revealed that certain derivatives exhibited low toxicity at concentrations up to 100 μmol/L, making them suitable candidates for further biological evaluations .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. For instance, docking studies indicated a strong binding affinity to WNK1 kinases associated with diuretic activity and CaSR involved in calcium homeostasis . These findings support the potential therapeutic applications of this compound in managing electrolyte imbalances.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key differences between 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid and structurally related compounds:
Key Observations:
- Aromatic vs. Polar Groups : The benzoyl group in the target compound facilitates π-π stacking interactions, contrasting with caffeic acid’s polar 3,4-dihydroxyphenyl group, which enhances water solubility but reduces lipid membrane permeability .
- Biological Activity : Isoindole derivatives () exhibit rigidity and planar structures, improving target specificity in kinase inhibition, whereas benzofuran analogs () may show antioxidant properties due to hydroxyl groups .
Physicochemical and Pharmacological Comparisons
- Solubility : The benzoyl group likely reduces aqueous solubility compared to caffeic acid but improves lipid solubility, favoring blood-brain barrier penetration.
- Reactivity : The carboxylic acid moiety enables salt formation (e.g., sodium salts for injectables), while the cyclohexene ring’s double bond may participate in Diels-Alder reactions for further derivatization.
- Stability : Methyl groups at positions 3 and 4 may stabilize the cyclohexene ring against oxidation relative to unsubstituted analogs.
Preparation Methods
Diels-Alder Cycloaddition Approach
One of the most effective synthetic routes to the cyclohexene core of 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is via a Diels-Alder reaction between a diene and an appropriate dienophile.
-
- Acrylic acid or derivatives serve as the dienophile.
- 2,3-Dimethyl-1,3-butadiene is used as the diene to introduce the 3,4-dimethyl substitution pattern on the cyclohexene ring.
- The reaction is typically carried out in dichloromethane at room temperature (~25 °C) for 48 hours.
- Catalysts such as ortho-bromophenylboronic acid (20 mol%) can be employed to enhance yield and selectivity.
- The product is purified by column chromatography (diethyl ether/pentane 1:1).
- Yields reported are high, often exceeding 90% for the cyclohexene carboxylic acid intermediate.
Significance:
This method efficiently constructs the cyclohexene ring with the desired methyl substitutions and carboxylic acid functionality, setting the stage for further functionalization.
Benzoylation to Introduce the 6-Benzoyl Group
After obtaining the 3,4-dimethylcyclohex-3-ene-1-carboxylic acid intermediate, the benzoyl group at position 6 is introduced via electrophilic aromatic substitution or acylation reactions.
Typical benzoylation involves:
- Use of benzoyl chloride or benzoyl anhydride as the acylating agent.
- Lewis acid catalysts such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) to facilitate the Friedel-Crafts acylation.
- Controlled reaction conditions to avoid over-acylation or side reactions.
This step requires careful control of regioselectivity to ensure substitution at the 6-position of the cyclohexene ring.
Isomeric Mixture Preparation via Diels-Alder with Catalysts
- A patent describes preparation of 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixtures (structurally related to the target compound) via Diels-Alder reaction of isoprene and crotonaldehyde under elevated temperature (140–180 °C) and pressure (90–140 psig).
- Zinc catalysts such as zinc chloride, zinc acetate, or trifluoromethanesulfonic acid zinc are used to optimize isomer proportions.
- The reaction involves slow addition of isoprene to crotonaldehyde at 160 °C under pressure, followed by distillation to isolate the product mixture.
- This method highlights the importance of catalyst choice and reaction conditions in controlling stereochemistry and yield.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diels-Alder with acrylic acid | Acrylic acid, 2,3-dimethyl-1,3-butadiene, ortho-bromophenylboronic acid catalyst, DCM, 25 °C, 48 h | >90 | Efficient ring formation with methyl groups |
| Friedel-Crafts Benzoylation | Benzoyl chloride, AlCl3 or ZnCl2, controlled temperature | Variable | Introduces benzoyl group at position 6 |
| Palladium-catalyzed carbonylation | But-3-ene-1-ol derivatives, PdCl2, CO (100–650 bar), 90–150 °C | Moderate | For related cyclohexene carboxylic acids |
| Diels-Alder with isoprene & crotonaldehyde | Isoprene, crotonaldehyde, Zn catalysts, 140–180 °C, 90–140 psig | ~75 | Produces isomeric mixtures, catalyst-dependent |
Research Findings and Analytical Data
- NMR Spectroscopy:
- 1H NMR and 13C NMR data confirm the substitution pattern and ring structure.
- Characteristic chemical shifts for aromatic protons (benzoyl group), methyl groups at 3,4-positions, and carboxylic acid proton are observed.
- IR Spectroscopy:
- Strong absorption bands around 1690–1700 cm⁻¹ correspond to the carboxylic acid C=O stretch.
- Additional bands for aromatic C=O and C-H stretching confirm functional groups.
- Mass Spectrometry:
- High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
- Chromatographic Purification:
- Column chromatography using diethyl ether/pentane mixtures effectively separates the product from impurities.
- Isomer Control:
- Catalyst choice and reaction temperature critically influence the cis/trans isomer ratio and regioselectivity.
Q & A
Q. What are the recommended synthetic routes for 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid in academic laboratories?
- Methodological Answer : A viable approach involves Friedel-Crafts benzoylation of a pre-functionalized cyclohexene scaffold. For example, starting with 3,4-dimethylcyclohex-3-ene-1-carboxylic acid, introduce the benzoyl group using benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimize reaction temperature (typically 0–25°C) and stoichiometry to minimize side reactions like over-acylation. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate intermediates using thin-layer chromatography (TLC) .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Combine analytical triad :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzoyl aromatic protons at δ 7.4–8.1 ppm, cyclohexene olefinic protons at δ 5.2–5.8 ppm) .
- HPLC-PDA : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ or [M−H]⁻ ions with theoretical molecular weight (C₁₆H₁₈O₃: 258.36 g/mol).
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.
- Storage : Store in a desiccator at 2–8°C, away from light, due to potential sensitivity to hydrolysis or photodegradation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations using Gaussian or ORCA) .
- Crystallography : If crystalline, perform single-crystal X-ray diffraction to unambiguously assign stereochemistry and substituent positions .
- Isotopic Labeling : For ambiguous proton environments (e.g., overlapping cyclohexene signals), synthesize deuterated analogs to simplify spectral interpretation .
Q. What strategies optimize the compound’s stability under varying pH conditions for pharmacological studies?
- Methodological Answer :
- pH-Rate Profiling : Conduct kinetic studies in buffered solutions (pH 1–12) to identify degradation pathways (e.g., acid-catalyzed hydrolysis of the benzoyl group).
- Excipient Screening : Use stabilizing agents like cyclodextrins or PEG to enhance solubility and reduce degradation in aqueous media .
- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation products via LC-MS .
Q. How can computational models predict the compound’s bioactivity or metabolic pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to target enzymes (e.g., cyclooxygenase-2) based on structural analogs with known activity .
- ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) and cytochrome P450 interactions .
- QSAR Analysis : Derive quantitative structure-activity relationships using descriptors like polar surface area or H-bond donors to guide structural optimization .
Q. What experimental designs are recommended to study the compound’s role in asymmetric catalysis?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) or enzymatic resolution using lipases .
- Catalytic Screening : Test the compound as a ligand in transition-metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling) under inert atmospheres .
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe mechanistic pathways in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
